1,2-Dihydro-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-3H-pyrazolo(3,4-b)pyridin-3-one
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Overview
Description
1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolo[3,4-b]pyridin-3-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridin-3-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: Known for its stimulant and hallucinogenic properties.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Used in the synthesis of advanced materials.
Fluoxetine: A well-known antidepressant containing a trifluoromethyl group.
Uniqueness: 1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
34580-77-3 |
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Molecular Formula |
C13H8F3N3O |
Molecular Weight |
279.22 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-2H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)8-3-1-4-9(7-8)19-11-10(12(20)18-19)5-2-6-17-11/h1-7H,(H,18,20) |
InChI Key |
VJHQMBJCNXSDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=CC=N3)C(=O)N2)C(F)(F)F |
Origin of Product |
United States |
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